L-Ascorbic acid-13C6-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

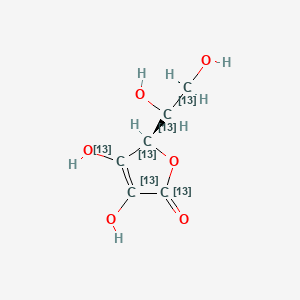

IUPAC Name |

(2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2?,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBSHSKHKDKBQ-HFEVONBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]([13C@@H]1[13C](=[13C]([13C](=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-Ascorbic Acid-13C6-1: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid-13C6-1, a stable isotope-labeled form of Vitamin C, serves as a powerful tool in metabolic research, clinical diagnostics, and drug development. Its unique properties allow for precise tracing and quantification of ascorbic acid and its metabolic fate in complex biological systems. This technical guide provides a comprehensive overview of this compound, its primary applications, detailed experimental protocols for its use as an internal standard in mass spectrometry and in metabolic flux analysis, and its role in elucidating key signaling pathways.

Introduction to this compound

This compound is a non-radioactive, stable isotope-labeled analog of L-ascorbic acid (Vitamin C) where all six carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C).[1] This isotopic enrichment increases the molecular weight of the molecule by six atomic mass units compared to its natural counterpart, a key feature that allows for its differentiation and quantification in mass spectrometry-based analytical methods.[1] While chemically identical to the naturally occurring L-ascorbic acid in terms of its antioxidant properties and biological activity, its distinct mass-to-charge ratio (m/z) makes it an invaluable tool for researchers.[1]

The primary applications of this compound stem from its utility as a tracer and an internal standard.[2] In metabolic studies, it allows for the precise tracking of ascorbic acid uptake, distribution, and metabolism within cells and organisms.[2] As an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), it enables accurate measurement of endogenous L-ascorbic acid concentrations by correcting for variations in sample preparation and instrument response.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various supplier specifications.

| Property | Value | Reference(s) |

| Molecular Formula | ¹³C₆H₈O₆ | [3] |

| Molecular Weight | 182.08 g/mol | [3][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | ~193 °C | [4] |

| Isotopic Purity | ≥99 atom % ¹³C | [4] |

| Chemical Purity | ≥98% | [5] |

| Mass Shift (M+) | 6 | [4] |

| Storage Conditions | -20°C, protect from light | [6] |

Primary Uses and Applications

Internal Standard for Quantitative Analysis

The most common application of this compound is as an internal standard for the accurate quantification of L-ascorbic acid in biological matrices such as plasma, serum, and tissue extracts. Due to its similar chemical and physical properties to the unlabeled analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of analytical variability, leading to highly accurate and precise measurements.

Metabolic Flux Analysis (MFA)

This compound is a valuable tracer for metabolic flux analysis, a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing the ¹³C-labeled ascorbic acid to cells or organisms, researchers can track the incorporation of the labeled carbon atoms into various downstream metabolites. The pattern and extent of ¹³C enrichment in these metabolites provide quantitative insights into the activity of metabolic pathways.

Elucidating Signaling Pathways in Cancer Research

L-ascorbic acid has been shown to play a role in various signaling pathways, particularly in the context of cancer research. The use of this compound can aid in studying the direct and indirect effects of ascorbic acid on these pathways. For instance, L-ascorbic acid has been demonstrated to induce endoplasmic reticulum (ER) stress through the IRE/JNK/CHOP signaling pathway, leading to apoptosis in cancer cells. Additionally, it is known to regulate the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, a critical regulator of tumor progression.

Experimental Protocols

Quantification of L-Ascorbic Acid in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantification of L-ascorbic acid in human plasma.

4.1.1. Materials and Reagents

-

This compound (Internal Standard)

-

L-Ascorbic acid (for calibration curve)

-

Metaphosphoric acid (MPA)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (control)

4.1.2. Sample Preparation

-

Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of a known concentration of this compound in a stabilizing solution (e.g., 5% MPA).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

4.1.3. LC-MS/MS Parameters

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode

-

MRM Transitions:

-

L-Ascorbic acid: Precursor ion (m/z) 175 -> Product ion (m/z) 115

-

This compound: Precursor ion (m/z) 181 -> Product ion (m/z) 119

-

4.1.4. Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte (L-Ascorbic acid) to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of unlabeled L-ascorbic acid.

Generalized Workflow for ¹³C Metabolic Flux Analysis

This section outlines a general workflow for conducting a metabolic flux analysis experiment using a ¹³C-labeled substrate like this compound.

4.2.1. Experimental Design

-

Define the Metabolic Network: Identify the key metabolic pathways of interest.

-

Select the ¹³C-Tracer: Choose the appropriate ¹³C-labeled substrate (in this case, this compound) to maximize labeling in the pathways of interest.

-

Determine Labeling Duration: The incubation time with the tracer should be sufficient to achieve isotopic steady-state in the metabolites of interest.

4.2.2. Cell Culture and Labeling

-

Culture cells in a defined medium.

-

Replace the standard medium with a medium containing the ¹³C-labeled substrate.

-

Incubate the cells for the predetermined duration.

4.2.3. Metabolite Extraction

-

Quench metabolic activity rapidly, typically by using cold methanol or other quenching solutions.

-

Extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

4.2.4. Analytical Measurement

-

Analyze the extracted metabolites using GC-MS or LC-MS/MS to determine the mass isotopomer distributions (MIDs) of the targeted metabolites.

4.2.5. Computational Flux Analysis

-

Use specialized software to fit the experimentally measured MIDs to a metabolic model.

-

The software calculates the metabolic fluxes that best explain the observed labeling patterns.

Visualization of Pathways and Workflows

Caption: Workflow for LC-MS/MS quantification of L-ascorbic acid.

Caption: Generalized workflow for 13C Metabolic Flux Analysis.

Caption: L-Ascorbic acid-induced ER stress signaling pathway.

Caption: Regulation of HIF-1α signaling by L-Ascorbic Acid.

Conclusion

This compound is an indispensable tool for researchers in a wide range of scientific disciplines. Its application as an internal standard ensures the accuracy and reliability of quantitative studies, while its use as a metabolic tracer provides unparalleled insights into the complexities of cellular metabolism. Furthermore, its utility in elucidating the mechanisms of action of L-ascorbic acid in critical signaling pathways continues to advance our understanding of human health and disease, particularly in the field of oncology. This technical guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in research and development.

References

- 1. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 5. A Simplified Sample Preparation Method for the Assessment of Plasma Ascorbic Acid in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

L-Ascorbic Acid-13C6: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and stability of L-Ascorbic acid-13C6. This isotopically labeled form of Vitamin C is a critical tool in a wide array of research applications, from metabolic studies to its use as an internal standard in quantitative analyses. This document offers detailed information on its fundamental characteristics, stability under various conditions, and established analytical methodologies.

Core Chemical Properties

L-Ascorbic acid-13C6 is a stable, isotopically labeled version of L-Ascorbic acid where all six carbon atoms have been replaced with the ¹³C isotope. This labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based applications, without altering its fundamental chemical behavior.[1]

| Property | Value | Reference |

| Molecular Formula | ¹³C₆H₈O₆ | [2][3] |

| Molecular Weight | 182.08 g/mol | [2][4] |

| CAS Number | 1354064-87-1 | [2][5] |

| Appearance | White to off-white powder | [2][3] |

| Melting Point | 193 °C (decomposes) | [2][3] |

| Isotopic Purity | ≥99 atom % ¹³C | [2][3] |

| Chemical Purity | ≥99% (CP) | [2][3] |

| Mass Shift (vs. unlabeled) | M+6 | [2][3] |

Stability and Storage

The stability of L-Ascorbic acid-13C6 is comparable to its unlabeled counterpart and is influenced by several factors, including temperature, pH, light, and the presence of oxygen. Understanding these factors is crucial for maintaining the integrity of the compound in experimental settings.

Key Stability Considerations:

-

Oxidation: Ascorbic acid is susceptible to oxidation, which is the primary degradation pathway. This process is accelerated by the presence of oxygen, metal ions, and light. The initial oxidation product is dehydroascorbic acid, which can be further degraded.

-

Temperature: Higher temperatures significantly accelerate the degradation of ascorbic acid.[6][7] For optimal stability, storage at low temperatures is essential.

-

pH: The stability of ascorbic acid is pH-dependent. It is most stable in acidic conditions (pH 4-5). In alkaline solutions, the rate of degradation increases.

-

Light: Exposure to light, particularly UV light, can promote the degradation of ascorbic acid.

Recommended Storage:

For long-term stability, L-Ascorbic acid-13C6 should be stored as a solid in a tightly sealed container, protected from light, at -20°C or -80°C. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Aliquoting the solution can help to avoid repeated freeze-thaw cycles.

Degradation Pathways

The degradation of L-Ascorbic acid primarily occurs through two pathways: aerobic (oxidative) and anaerobic.

Experimental Protocol: Stability Assessment

This protocol outlines a general procedure for assessing the stability of L-Ascorbic acid-13C6 under various stress conditions.

Objective: To evaluate the stability of L-Ascorbic acid-13C6 under conditions of heat, light, different pH values, and oxidation.

Materials:

-

L-Ascorbic acid-13C6

-

HPLC-grade water

-

Buffers of various pH (e.g., pH 3, 5, 7, 9)

-

Hydrogen peroxide (3%) as an oxidizing agent

-

HPLC or LC-MS/MS system for quantification

Methodology:

-

Solution Preparation: Prepare a stock solution of L-Ascorbic acid-13C6 in HPLC-grade water or an appropriate buffer at a known concentration.

-

Stress Conditions:

-

Thermal Stress: Aliquot the solution into several vials. Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.

-

Photostability: Expose aliquots of the solution to a controlled light source (e.g., UV lamp or daylight) at a constant temperature. Wrap control samples in aluminum foil to protect them from light.

-

pH Stability: Prepare solutions of L-Ascorbic acid-13C6 in buffers of different pH values. Store these solutions at a constant temperature in the dark.

-

Oxidative Stress: Add a small amount of hydrogen peroxide to the L-Ascorbic acid-13C6 solution. Store at a constant temperature in the dark.

-

-

Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Immediately analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of the remaining L-Ascorbic acid-13C6.

-

Data Analysis: Plot the concentration of L-Ascorbic acid-13C6 as a function of time for each condition. Calculate the degradation rate constant and half-life.

Analytical Methodologies

L-Ascorbic acid-13C6 is predominantly used as an internal standard for the accurate quantification of L-ascorbic acid in biological matrices by LC-MS/MS.

Experimental Protocol: Quantification of L-Ascorbic Acid in Biological Samples using LC-MS/MS with L-Ascorbic Acid-13C6 as an Internal Standard

Objective: To accurately quantify the concentration of L-ascorbic acid in a biological sample (e.g., plasma, serum, tissue homogenate) using a stable isotope dilution LC-MS/MS method.

Materials:

-

Biological sample

-

L-Ascorbic acid-13C6 (internal standard)

-

Trichloroacetic acid (TCA) or metaphosphoric acid (MPA) for protein precipitation

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Methodology:

-

Sample Preparation (Protein Precipitation): a. Thaw the biological sample on ice. b. To 100 µL of the sample, add a known amount of L-Ascorbic acid-13C6 internal standard solution. c. Add 300 µL of cold protein precipitating agent (e.g., 10% TCA or ACN). d. Vortex the mixture for 30 seconds. e. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. f. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient to separate ascorbic acid from other matrix components.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions:

-

L-Ascorbic acid (unlabeled): Precursor ion (m/z) 175.0 -> Product ion (m/z) 115.0

-

L-Ascorbic acid-13C6 (internal standard): Precursor ion (m/z) 181.0 -> Product ion (m/z) 119.0

-

-

-

-

Quantification:

-

Create a calibration curve using known concentrations of unlabeled L-ascorbic acid spiked with a constant concentration of the L-Ascorbic acid-13C6 internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of L-ascorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. primabiotic.com [primabiotic.com]

- 3. Ascorbic Acid Efficiently Enhances Neuronal Synthesis of Norepinephrine from Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nutrabytes.com [nutrabytes.com]

- 5. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment [frontiersin.org]

- 7. L-Ascorbic Acid Inhibits Breast Cancer Growth by Inducing IRE/JNK/CHOP-Related Endoplasmic Reticulum Stress-Mediated p62/SQSTM1 Accumulation in the Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the benefits of 13C labeling in ascorbic acid

An In-depth Technical Guide to the Benefits of 13C Labeling in Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that functions as a potent reducing agent and antioxidant in numerous biological processes.[1][2] It serves as an essential cofactor for a variety of enzymes, including several Fe(2+)-dependent and Cu(+)-dependent dioxygenases and monooxygenases.[1][3] These enzymes are critical for the synthesis of collagen, carnitine, and catecholamines, as well as for tyrosine metabolism and peptide hormone amidation.[2][3] Given its central role in cellular metabolism and redox homeostasis, understanding the dynamics of ascorbic acid in both healthy and diseased states is of paramount importance for biomedical research and drug development.

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[4] By replacing the naturally abundant carbon-12 (¹²C) atoms with the stable, heavy isotope carbon-13 (¹³C), researchers can track the movement of carbon atoms through complex metabolic networks.[4] When applied to ascorbic acid, ¹³C labeling unlocks a suite of advanced analytical methods, providing unprecedented insights into its metabolic flux, redox cycling, and therapeutic potential. This guide details the core benefits of ¹³C-labeled ascorbic acid, presents quantitative data from key studies, outlines experimental protocols, and visualizes the underlying biochemical and experimental workflows.

Core Benefits of ¹³C Labeling in Ascorbic Acid

The application of ¹³C-labeled ascorbic acid provides distinct advantages in several areas of research:

Probing Real-Time Redox Status in Vivo

A groundbreaking application of ¹³C labeling is in the non-invasive imaging of tissue redox status.[5] This is achieved using hyperpolarized [1-¹³C]-ascorbic acid (AA) and its oxidized form, [1-¹³C]-dehydroascorbic acid (DHA), in conjunction with magnetic resonance spectroscopy (MRS).[6]

-

Principle : The technique of dynamic nuclear polarization (DNP) dramatically increases the NMR signal of the ¹³C label by over 10,000-fold, enabling real-time in vivo detection.[6][7]

-

Application in Oncology : Tumors often exhibit a more reduced microenvironment to cope with high levels of oxidative stress.[6] After injection, hyperpolarized [1-¹³C]-DHA is taken up by cells (often via overexpressed glucose transporters) and is rapidly reduced to [1-¹³C]-AA.[6] The rate of this conversion can be measured by MRS and serves as a biomarker for the tissue's reductive capacity. Conversely, the oxidation of [1-¹³C]-AA can be used to probe oxidative stress in other conditions like inflammation.[6]

-

Significance : This method provides a non-invasive way to assess the redox state of tumors, which could be crucial for diagnosing cancer, monitoring treatment response, and developing drugs that target cellular redox pathways.[5]

Metabolic Flux Analysis (MFA)

¹³C-MFA is a standard technique for quantifying the rates (fluxes) of intracellular metabolic pathways.[4][8] While often applied to central carbon metabolism using tracers like ¹³C-glucose or ¹³C-glutamine, the principles can be extended to understand the synthesis, degradation, and recycling of ascorbic acid.

-

Tracing Biosynthesis and Degradation : In organisms that synthesize vitamin C, ¹³C-labeled precursors (e.g., ¹³C-glucose) can be used to trace the flow of carbons through the biosynthetic pathway, revealing the activity of this pathway under different conditions.[1] The degradation of ¹³C-ascorbic acid into metabolites like oxalate and L-erythrulose can also be tracked.[1]

-

Quantifying Pathway Activity : By analyzing the mass isotopologue distribution (MID)—the fractional abundance of molecules with different numbers of ¹³C atoms—in downstream metabolites using mass spectrometry (MS), researchers can calculate the relative and absolute fluxes through connected pathways.[9]

Elucidating Drug Mechanism of Action

Understanding how a drug affects cellular metabolism is critical in drug development. ¹³C-labeled ascorbic acid can serve as a probe to investigate these effects.

-

Target Engagement : By monitoring the redox cycling of ¹³C-AA and ¹³C-DHA, researchers can determine if a drug alters the cellular redox balance, providing evidence of target engagement for drugs designed to modulate oxidative stress.[4]

-

Downstream Effects : A drug's impact on pathways that depend on ascorbic acid as a cofactor (e.g., collagen synthesis) can be indirectly monitored by observing changes in the turnover of ¹³C-ascorbic acid.

Quantitative Data Summary

The following tables summarize key quantitative data from studies using hyperpolarized [1-¹³C]-ascorbic acid and [1-¹³C]-dehydroascorbic acid to probe redox status.[6][7]

Table 1: Hyperpolarization and Relaxation Properties of [1-¹³C]-Labeled Vitamin C

| Compound | pH | Solution-State Polarization (%) | T₁ Spin-Lattice Relaxation Time (s) at 9.4 T |

|---|---|---|---|

| [1-¹³C]-Ascorbic Acid (AA) | 3.2 | 10.5 ± 1.3 | 15.9 ± 0.7 |

| [1-¹³C]-Ascorbic Acid (AA) | 7.0 | 5.1 ± 0.6 | Not Reported |

| [1-¹³C]-Dehydroascorbic Acid (DHA) | 3.2 | 10.5 ± 1.3 | 20.5 ± 0.9 |

| [1-¹³C]-Dehydroascorbic Acid (DHA) | 7.0 | 8.2 ± 1.1 | Not Reported |

Data sourced from Bohndiek et al., J Am Chem Soc, 2011.[6][7]

Table 2: In Vitro Reduction Rates of [1-¹³C]-Dehydroascorbic Acid (DHA)

| Reaction Condition | Final Reactant Concentrations | Observed Rate of [1-¹³C]-AA Production |

|---|---|---|

| Spontaneous reaction with Glutathione (GSH) in buffer | 5 mM [1-¹³C]-DHA, 50 mM GSH | ~0.15 nmol/s (calculated based on kinetics) |

| In RPMI cell culture medium | 7 mM [1-¹³C]-DHA | 99 ± 6 nmol/s |

| In EL4 murine lymphoma cell suspension (1x10⁸ cells) | 7 mM [1-¹³C]-DHA | 223 ± 18 nmol/s |

Data indicates that the intracellular reduction of DHA is primarily an enzyme-mediated process, as the rate is over 100-fold faster than the spontaneous reaction with glutathione.[6][10] Data sourced from Bohndiek et al., J Am Chem Soc, 2011.[6][10]

Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is key to understanding the application of ¹³C-labeled ascorbic acid.

Caption: The redox cycle of ascorbic acid, a key antioxidant mechanism.

Caption: Mammalian ascorbic acid synthesis pathway from D-glucuronate.[1]

Caption: Experimental workflow for in vivo redox imaging using DNP-NMR.[6]

Experimental Protocols

Protocol 1: Hyperpolarization of [1-¹³C]-Ascorbic Acid for In Vivo NMR

This protocol is adapted from the methodology described by Bohndiek et al. for probing tumor redox states.[6][10]

1. Sample Formulation:

-

Prepare a 1.5 M solution of [1-¹³C]-ascorbic acid (AA) in a 60:40 H₂O/glycerol mixture.

-

Alternatively, for dehydroascorbic acid (DHA), prepare a 1.8 M solution of [1-¹³C]-DHA in DMSO-d₆.

-

To the solution, add 14.8 mM of a trityl radical (e.g., OX063) to serve as the source of electron polarization.

-

Add 1.4 mM of a gadolinium chelate (e.g., Dotarem) to reduce the electron T₁ₑ relaxation time, speeding up the polarization process.

2. Dynamic Nuclear Polarization (DNP):

-

Place the formulated sample in a DNP hyperpolarizer (e.g., GE Healthcare HyperSense).

-

Cool the sample to approximately 1.2 K under liquid helium and a near-vacuum (~1 mBar).

-

Irradiate the sample with microwaves at the appropriate frequency (e.g., ~94 GHz for a 3.35 T magnet) for 1 to 1.5 hours to transfer polarization from the radical's electrons to the ¹³C nucleus.

3. Dissolution and Neutralization:

-

Rapidly dissolve the frozen, hyperpolarized sample using 5 mL of hot (e.g., >180°C) pressurized water or an appropriate buffer.

-

For in vivo administration, immediately neutralize the sample by adding 1 mL of a phosphate buffer (e.g., 200 mM, pH 7.8) containing EDTA and NaCl to achieve a final physiological pH (7.0–7.2) and osmolality. This step must be performed quickly to minimize loss of polarization.

4. In Vivo Administration and Data Acquisition:

-

Inject the final solution intravenously into the subject (e.g., a tumor-bearing mouse) positioned within the NMR spectrometer.

-

Immediately begin acquiring ¹³C NMR spectra using a pulse-acquire sequence with a small flip angle (e.g., 8-10°) and a short repetition time (TR = 1-3 s) to dynamically monitor the signals from both [1-¹³C]-DHA and its metabolic product, [1-¹³C]-AA.

5. Data Analysis:

-

Integrate the peak areas for [1-¹³C]-DHA and [1-¹³C]-AA in each time-resolved spectrum.

-

Fit the signal intensities over time to a two-site exchange model (modified Bloch equations) to calculate the apparent first-order rate constant (k) of DHA reduction to AA.

Protocol 2: General Methodology for ¹³C Metabolic Flux Analysis

This protocol provides a general workflow for a cell culture-based ¹³C labeling experiment to trace metabolic pathways.[4][9]

1. Experimental Design and Tracer Selection:

-

Define the metabolic pathway of interest.

-

Choose a ¹³C-labeled substrate (tracer) that will enter the desired pathway. For instance, to study ascorbic acid biosynthesis, one might use uniformly labeled [U-¹³C₆]-glucose.

2. Cell Culture and Labeling:

-

Culture cells in a standard medium to the desired confluence.

-

To initiate the experiment, switch the cells to a medium identical to the standard medium but with the unlabeled substrate replaced by its ¹³C-labeled counterpart (e.g., ¹³C-glucose instead of ¹²C-glucose).

-

Continue the culture for a predetermined duration to allow the ¹³C label to incorporate into downstream metabolites and reach a metabolic and isotopic steady state.

3. Metabolite Extraction:

-

Rapidly quench metabolism to halt all enzymatic reactions. This is typically done by aspirating the medium and adding a cold solvent, such as 80% methanol at -80°C.

-

Scrape the cells and collect the cell/solvent mixture.

-

Lyse the cells (e.g., via sonication or freeze-thaw cycles) and centrifuge to pellet insoluble debris.

-

Collect the supernatant containing the polar metabolites.

4. MS or NMR Analysis:

-

Analyze the metabolite extract using an appropriate analytical platform.

- Mass Spectrometry (GC-MS or LC-MS): Separate the metabolites chromatographically and determine the mass distribution for each metabolite fragment. This provides the Mass Isotopologue Distribution (MID).[9]

- NMR Spectroscopy: ¹³C NMR can resolve specific positional isotopomers, providing more detailed information on which carbon atoms within a molecule are labeled.

5. Data Interpretation and Flux Calculation:

-

Correct the raw MID data for the natural abundance of ¹³C.

-

Use the corrected MIDs as input for a computational metabolic model.

-

Employ software (e.g., INCA, Metran) to solve a system of algebraic equations that relate the measured labeling patterns to the unknown intracellular fluxes, thereby quantifying the activity of the metabolic pathways.

Conclusion

The use of ¹³C labeling in ascorbic acid has opened new frontiers in biomedical research and drug development. The ability to non-invasively image redox states in vivo using hyperpolarized ¹³C-labeled ascorbic acid provides a powerful tool for cancer research and beyond. Furthermore, applying established ¹³C metabolic flux analysis techniques allows for a detailed quantitative understanding of the synthesis, degradation, and recycling of this critical vitamin. As analytical technologies continue to advance, the applications of ¹³C-labeled ascorbic acid are poised to expand, offering deeper insights into cellular metabolism and accelerating the development of novel therapeutics.

References

- 1. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chapter 6. Vitamin C [fao.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Application of L-Ascorbic Acid-13C6 versus Unlabeled Ascorbic Acid in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of L-Ascorbic acid-13C6 and its unlabeled counterpart, L-ascorbic acid (Vitamin C), in research settings. This document outlines the core physicochemical properties, details common experimental applications, and provides standardized protocols for their use. The primary focus is on the application of the stable isotope-labeled form as an internal standard for precise quantification and as a tracer for metabolic studies.

Core Concepts: Labeled vs. Unlabeled Ascorbic Acid

L-ascorbic acid is a vital water-soluble vitamin that functions as a potent antioxidant and a cofactor in numerous enzymatic reactions, including collagen synthesis. In research, the unlabeled form is widely studied for its physiological and pharmacological effects.

L-Ascorbic acid-13C6 is a stable isotope-labeled version of ascorbic acid where all six carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This isotopic substitution renders the molecule chemically identical to the natural form in terms of biological activity but distinguishable by its mass. This key difference is the foundation of its utility in quantitative and metabolic research, as it allows for precise differentiation from the endogenous, unlabeled ascorbic acid pool.

Data Presentation: Physicochemical and Spectrometric Properties

The following tables summarize the key quantitative data for both L-Ascorbic acid-13C6 and unlabeled L-ascorbic acid.

| Property | L-Ascorbic Acid (Unlabeled) | L-Ascorbic acid-13C6 |

| Molecular Formula | C₆H₈O₆ | ¹³C₆H₈O₆ |

| Molecular Weight | 176.12 g/mol | 182.08 g/mol |

| Melting Point | ~190-192 °C (decomposes) | ~193 °C (decomposes) |

| Appearance | White to off-white powder | White to off-white powder |

| Isotopic Purity | Not Applicable | ≥99 atom % ¹³C |

Table 1: Comparative Physicochemical Properties.

| Parameter | L-Ascorbic Acid (Unlabeled) | L-Ascorbic acid-13C6 |

| Precursor Ion (m/z) [M-H]⁻ | 175.02 | 181.04 |

| Common Fragment Ions (m/z) | 115, 87, 71 | 119, 90 |

| Mass Shift | Not Applicable | M+6 |

Table 2: Mass Spectrometry Data (Negative Ion Mode).

Experimental Protocols

Quantification of Ascorbic Acid in Biological Samples via LC-MS/MS

This protocol details the use of L-Ascorbic acid-13C6 as an internal standard for the accurate quantification of ascorbic acid in plasma.

3.1.1. Materials and Reagents

-

L-Ascorbic acid (for calibration curve)

-

L-Ascorbic acid-13C6 (Internal Standard, IS)

-

Metaphosphoric acid (MPA) or Trichloroacetic acid (TCA)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

3.1.2. Sample Preparation

-

Thaw Samples: Thaw frozen plasma samples on ice.

-

Prepare Internal Standard Working Solution: Prepare a working solution of L-Ascorbic acid-13C6 in a stabilizing acid (e.g., 12% TCA). A typical concentration is 1.67 µmol/L.[1]

-

Protein Precipitation: In a microcentrifuge tube, add 200 µL of plasma. To this, add 600 µL of the cold internal standard working solution.[1]

-

Vortex and Centrifuge: Vortex the mixture vigorously for 3-5 minutes.[1][2] Centrifuge at high speed (e.g., 11,000-17,500 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[1][2]

-

Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.[2]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

-

Gradient Elution: A gradient from high aqueous to high organic phase. A typical total run time is around 6 minutes.

-

Flow Rate: 0.6 mL/min.[2]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]

-

MRM Transitions:

-

Ascorbic Acid: 175.0 -> 115.0 or 175.0 -> 71.0

-

L-Ascorbic acid-13C6 (IS): 181.0 -> 119.0 or 181.0 -> 90.0

-

3.1.4. Data Analysis

-

Generate a calibration curve by plotting the peak area ratio of the ascorbic acid calibrants to the internal standard against the known concentrations of the calibrants.

-

Quantify the ascorbic acid concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Tracing with ¹³C-Labeled Ascorbic Acid using NMR

This protocol provides a general framework for tracing the metabolic fate of ascorbic acid in cell culture.

3.2.1. Cell Culture and Labeling

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with a medium containing L-Ascorbic acid-13C6 at a known concentration.

-

Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled ascorbic acid.

3.2.2. Metabolite Extraction

-

Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.

-

Collect the cell lysate and centrifuge to pellet cellular debris.

-

Dry the supernatant (metabolite extract) under a stream of nitrogen or using a vacuum concentrator.

3.2.3. NMR Sample Preparation and Acquisition

-

Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) with a known concentration of an internal standard (e.g., DSS).

-

Transfer the sample to an NMR tube.

-

Acquire ¹³C NMR spectra on a high-field NMR spectrometer. Key parameters to optimize include the pulse program, acquisition time, and relaxation delay to ensure quantitative measurements.[3]

3.2.4. Data Analysis

-

Process the NMR spectra (Fourier transformation, phasing, baseline correction).

-

Identify and quantify the signals from ¹³C-labeled metabolites derived from the L-Ascorbic acid-13C6 tracer. The appearance of ¹³C labels in downstream metabolites provides qualitative and quantitative information about pathway activity.

In Vivo Redox Imaging with Hyperpolarized [1-¹³C]-Ascorbic Acid

This advanced protocol outlines the key steps for imaging the redox state in vivo using dynamic nuclear polarization (DNP)-enhanced MRI.

3.3.1. Preparation of the Hyperpolarized Probe

-

A solution of [1-¹³C]-ascorbic acid is prepared in a glassing matrix (e.g., water/glycerol) containing a stable trityl radical.[4][5]

-

The sample is cooled to ~1.2 K in a DNP hyperpolarizer.[4][5]

-

Microwave irradiation is applied to transfer the high polarization of the electron spins from the radical to the ¹³C nucleus of the ascorbic acid.[4]

-

The hyperpolarized sample is rapidly dissolved in a superheated aqueous buffer to create an injectable solution at a physiological pH.[5]

3.3.2. In Vivo Administration and Imaging

-

The hyperpolarized [1-¹³C]-ascorbic acid solution is administered intravenously to the subject (e.g., a tumor-bearing mouse).

-

Immediately following injection, dynamic ¹³C MR spectra or spectroscopic images are acquired.

-

The conversion of hyperpolarized [1-¹³C]-ascorbic acid to [1-¹³C]-dehydroascorbic acid is monitored in real-time.

3.3.3. Data Analysis

-

The relative signal intensities of the labeled ascorbic acid and its oxidized product, dehydroascorbic acid, are measured over time.

-

The rate of conversion provides a quantitative measure of the extracellular redox state in the tissue of interest. Increased oxidation rates can be indicative of oxidative stress.

Mandatory Visualizations

Caption: Workflow for Ascorbic Acid Quantification using LC-MS/MS.

Caption: Ascorbic Acid Redox Cycling and Antioxidant Mechanism.

Caption: Role of Ascorbic Acid in Collagen Synthesis.

Conclusion

The primary distinction between L-Ascorbic acid-13C6 and unlabeled ascorbic acid lies in the isotopic composition of the carbon backbone. This seemingly minor difference provides a powerful tool for researchers. L-Ascorbic acid-13C6 is indispensable for applications requiring the precise differentiation between endogenous and exogenous pools of Vitamin C. Its use as an internal standard in mass spectrometry ensures the accuracy and reproducibility of quantitative studies, while its application as a metabolic tracer in NMR and hyperpolarized MRI offers dynamic insights into biological pathways and redox states in real-time. Unlabeled ascorbic acid remains the compound of choice for investigating the direct biological and pharmacological effects of Vitamin C. The selection between these two forms is therefore dictated by the specific experimental question being addressed, with the labeled form providing a level of analytical rigor and metabolic insight that is unattainable with the unlabeled compound alone.

References

- 1. lcms.cz [lcms.cz]

- 2. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 4. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Applications of L-Ascorbic Acid-¹³C₆ in Metabolic Pathway Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Ascorbic acid-¹³C₆ as a stable isotope tracer in metabolic pathway analysis. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret stable isotope tracing studies involving this critical vitamin.

Introduction to L-Ascorbic Acid and Stable Isotope Tracing

L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that acts as a potent antioxidant and a cofactor for numerous enzymatic reactions essential for human health.[1] Its roles span from collagen synthesis and immune function to neurotransmitter production and iron metabolism.[2] Stable isotope tracing is a powerful technique that utilizes non-radioactive isotopes, such as carbon-13 (¹³C), to track the metabolic fate of molecules within a biological system.[3] L-Ascorbic acid-¹³C₆, in which all six carbon atoms are replaced with ¹³C, serves as an ideal tracer to elucidate the intricate pathways of ascorbic acid biosynthesis, recycling, degradation, and its influence on other metabolic networks.[4]

The use of stable isotope-labeled compounds allows for the differentiation between endogenous and exogenously supplied molecules, enabling precise quantification of metabolic fluxes and pathway activities.[5] This is achieved by measuring the incorporation of the ¹³C label into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3]

Key Metabolic Pathways of L-Ascorbic Acid

Understanding the metabolic pathways of ascorbic acid is fundamental to designing and interpreting tracing experiments. The primary pathways include biosynthesis (in most animals, but not humans), recycling of the oxidized form, and degradation.

Ascorbic Acid Biosynthesis and Degradation

While humans lack the enzyme L-gulonolactone oxidase required for the final step of ascorbic acid synthesis, most other mammals can produce it from glucose.[6] The degradation of ascorbic acid proceeds through dehydroascorbic acid to 2,3-diketo-L-gulonate, which is then further metabolized.[6] Tracing with L-Ascorbic acid-¹³C₆ allows for the quantification of the rate of its degradation and the identification of its catabolic products.

Ascorbic Acid Recycling

The antioxidant function of ascorbic acid involves its oxidation to the ascorbyl radical and then to dehydroascorbic acid (DHA).[7] The recycling pathway, which reduces DHA back to ascorbic acid, is crucial for maintaining the cellular antioxidant capacity. This process is primarily dependent on glutathione (GSH). Tracing with L-Ascorbic acid-¹³C₆ can quantify the efficiency of this recycling mechanism.

Experimental Design and Protocols

A well-designed stable isotope tracing experiment is critical for obtaining meaningful data. The following sections outline key considerations and provide detailed protocols for in vitro and in vivo studies.

Experimental Workflow

The general workflow for a metabolic tracing study using L-Ascorbic acid-¹³C₆ involves several key steps, from cell culture and labeling to data analysis and interpretation.

Detailed Experimental Protocols

This protocol is designed for tracing the metabolism of L-Ascorbic acid-¹³C₆ in cultured mammalian cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled ascorbic acid

-

L-Ascorbic acid-¹³C₆ (sterile solution)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol/Acetonitrile/Water (50:30:20, v/v/v) extraction solvent, pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of labeling.

-

Media Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and the desired concentration of L-Ascorbic acid-¹³C₆ (e.g., 100 µM).

-

Labeling: Aspirate the standard culture medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of ¹³C.

-

Quenching and Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Wash the cells twice with 1 mL of ice-cold PBS.

-

Add 1 mL of pre-chilled (-80°C) extraction solvent to each well.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Sample Collection: Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube for LC-MS analysis. Store samples at -80°C.

Materials:

-

Metabolite extracts from Protocol 1

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

Reversed-phase C18 column

-

LC-MS/MS system

Procedure:

-

Sample Evaporation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extracts in a small volume (e.g., 50-100 µL) of 50% methanol in water.

-

Centrifugation: Centrifuge the reconstituted samples at high speed to pellet any remaining debris.

-

Transfer: Transfer the supernatant to LC-MS vials.

-

LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Use a gradient elution from Mobile Phase A to Mobile Phase B to separate the metabolites. The mass spectrometer should be operated in a mode that allows for the detection of all possible mass isotopologues of the target metabolites.

Data Presentation and Analysis

The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) for various metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.

Quantitative Data Tables

The following tables provide representative data from ¹³C tracing experiments. While not directly from an L-Ascorbic acid-¹³C₆ study due to the scarcity of such published datasets, they illustrate the type of quantitative data generated and how it can be presented.

Table 1: Mass Isotopomer Distribution of Glycolytic Intermediates after [U-¹³C₆]-Glucose Tracing. This table shows the percentage of each mass isotopologue for key metabolites in the glycolysis pathway after 24 hours of labeling with uniformly labeled ¹³C-glucose. This type of data reveals the contribution of glucose to these pathways.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Glucose-6-phosphate | 2.5 | 1.8 | 3.5 | 4.2 | 8.1 | 15.2 | 64.7 |

| Fructose-6-phosphate | 3.1 | 2.2 | 4.1 | 5.0 | 9.5 | 17.8 | 58.3 |

| 3-Phosphoglycerate | 15.2 | 8.5 | 25.3 | 51.0 | - | - | - |

| Pyruvate | 20.1 | 10.3 | 30.5 | 39.1 | - | - | - |

| Lactate | 22.5 | 11.8 | 32.1 | 33.6 | - | - | - |

Data is illustrative and adapted from typical ¹³C-glucose tracing experiments.

Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates after [U-¹³C₅]-Glutamine Tracing. This table demonstrates the contribution of glutamine to the TCA cycle. The M+4 and M+5 isotopologues are indicative of glutamine entering the cycle via anaplerosis.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Citrate | 35.2 | 5.1 | 10.3 | 8.2 | 25.8 | 15.4 |

| α-Ketoglutarate | 10.5 | 2.3 | 5.1 | 6.8 | 15.2 | 60.1 |

| Succinate | 40.1 | 6.2 | 12.5 | 9.8 | 31.4 | - |

| Malate | 45.3 | 7.5 | 15.1 | 11.2 | 20.9 | - |

| Aspartate | 38.9 | 6.8 | 13.7 | 10.5 | 30.1 | - |

Data is illustrative and adapted from typical ¹³C-glutamine tracing experiments.

Data Analysis Workflow

The analysis of data from stable isotope tracing experiments is a multi-step process that requires specialized software.

Key Steps in Data Analysis:

-

Raw Data Processing: Raw mass spectrometry data is processed to identify and integrate the peaks corresponding to the different isotopologues of each metabolite.

-

Natural Abundance Correction: The measured MIDs are corrected for the natural abundance of ¹³C (approximately 1.1%) and other naturally occurring heavy isotopes.

-

Metabolic Flux Analysis (MFA): Corrected MIDs, along with measured uptake and secretion rates, are used as inputs for MFA software. These programs use mathematical models of metabolic networks to estimate the intracellular fluxes that best explain the observed labeling patterns.[8]

-

Statistical Analysis: Statistical tests are applied to determine the significance of changes in metabolic fluxes between different experimental conditions.

Applications in Research and Drug Development

The use of L-Ascorbic acid-¹³C₆ in metabolic pathway analysis has significant implications for various fields.

-

Cancer Research: Ascorbic acid has been shown to have pro-oxidant effects in cancer cells.[9] Tracing its metabolism can help elucidate the mechanisms of its selective toxicity and its impact on central carbon metabolism, including glycolysis and the TCA cycle, providing insights for developing novel cancer therapies.[10]

-

Neurobiology: Ascorbic acid is found in high concentrations in the brain and plays a role in neuronal function and protection against oxidative stress.[7] ¹³C tracing can be used to study its transport and metabolism within different brain cell types and in the context of neurodegenerative diseases.

-

Immunology: Immune cells have high levels of ascorbic acid, which is rapidly consumed during an immune response. Stable isotope tracing can help quantify the metabolic demands of immune cells and the role of ascorbic acid in supporting their function.

-

Drug Development: Understanding how a drug candidate affects ascorbic acid metabolism or how ascorbic acid influences the metabolism of a drug is crucial for assessing efficacy and potential side effects. L-Ascorbic acid-¹³C₆ can be used in preclinical studies to investigate these interactions.

Conclusion

L-Ascorbic acid-¹³C₆ is a powerful tool for dissecting the complexities of vitamin C metabolism and its interplay with other metabolic pathways. By providing detailed quantitative data on metabolic fluxes, stable isotope tracing with L-Ascorbic acid-¹³C₆ offers invaluable insights for basic research, disease modeling, and the development of new therapeutic strategies. This guide provides a foundational framework for researchers to harness the potential of this technique in their own investigations.

References

- 1. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 2. mdpi.com [mdpi.com]

- 3. 13C Tracer Analysis and Metabolomics in Dormant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epic.awi.de [epic.awi.de]

L-Ascorbic Acid-¹³C₆ as a Tracer for In Vivo Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Ascorbic acid-¹³C₆ as a stable isotope tracer for in vivo research. This powerful tool allows for the precise tracking and quantification of vitamin C absorption, distribution, metabolism, and excretion (ADME), providing invaluable insights for nutritional science, drug development, and the study of oxidative stress in various disease models. The use of a fully labeled ¹³C₆ molecule offers distinct advantages for metabolic flux analysis compared to partially labeled variants.

Introduction to L-Ascorbic Acid-¹³C₆ Tracing

Stable isotope labeling is a cornerstone of modern metabolic research. L-Ascorbic acid-¹³C₆ is a non-radioactive, stable isotopologue of vitamin C where all six carbon atoms are replaced with the heavy isotope ¹³C. This labeling strategy allows researchers to distinguish exogenously administered vitamin C from the endogenous pool within a biological system.[1][2] By employing mass spectrometry-based techniques, the ¹³C₆-labeled ascorbate and its downstream metabolites can be selectively detected and quantified in various biological matrices, such as plasma, tissues, and urine.

The primary advantage of using the ¹³C₆ variant lies in its utility for metabolic flux analysis. As the ¹³C₆-ascorbic acid is metabolized, the six ¹³C atoms are incorporated into various downstream metabolites. Tracking the distribution of these heavy carbon atoms provides a detailed map of the metabolic pathways influenced by vitamin C and allows for the quantification of the rate of these reactions.

Experimental Design for In Vivo Tracer Studies

A well-designed in vivo study is critical for obtaining reliable and reproducible data. The following sections outline a general experimental workflow for a tracer study using L-Ascorbic acid-¹³C₆ in a preclinical animal model.

Experimental Workflow

The overall workflow of an in vivo tracer study with L-Ascorbic acid-¹³C₆ involves several key stages, from tracer administration to data analysis.

Detailed Experimental Protocols

The following are illustrative protocols that can be adapted based on the specific research question and animal model.

2.2.1. Animal Model and Acclimation:

-

Model: Male Sprague-Dawley rats (8-10 weeks old) are a common model for nutritional studies.

-

Acclimation: Animals should be acclimated for at least one week to the housing conditions (12-hour light/dark cycle, controlled temperature and humidity) and fed a standard chow diet. For studies investigating vitamin C deficiency, a specialized diet devoid of ascorbic acid can be introduced.

2.2.2. Tracer Administration:

-

Tracer: L-Ascorbic acid-¹³C₆ (99% isotopic purity).

-

Formulation: Dissolve the tracer in sterile, deionized water immediately before administration to prevent oxidation.

-

Route of Administration:

-

Oral Gavage: For studying absorption and bioavailability, a single dose (e.g., 10 mg/kg) is administered directly into the stomach.

-

Intravenous (IV) Injection: For assessing distribution and elimination without the influence of absorption, a single bolus dose (e.g., 5 mg/kg) is administered via the tail vein.

-

2.2.3. Sample Collection:

-

Blood: Serial blood samples (approximately 100-200 µL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into EDTA-coated tubes. Plasma is separated by centrifugation and immediately stored at -80°C.

-

Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, brain, adrenal glands, kidneys) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

-

Urine: Animals can be housed in metabolic cages for timed urine collection to assess the excretion of the tracer and its metabolites.

2.2.4. Sample Preparation and Analysis:

-

Extraction:

-

Plasma: Proteins are precipitated by adding a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard. The supernatant is collected after centrifugation.

-

Tissues: Tissues are homogenized in a suitable buffer, followed by protein precipitation and extraction of metabolites.

-

-

Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, ascorbic acid and its metabolites are often converted to more volatile derivatives, such as trimethylsilyl (TMS) esters.[2][3]

-

Mass Spectrometry:

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and specific method for quantifying L-Ascorbic acid-¹³C₆ and its metabolites in complex biological matrices.

-

GC-MS (Gas Chromatography-Mass Spectrometry): Also a powerful technique, particularly after derivatization, for separating and quantifying volatile compounds.

-

Data Presentation and Interpretation

Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Pharmacokinetic Parameters

The concentration of L-Ascorbic acid-¹³C₆ in plasma over time can be used to calculate key pharmacokinetic parameters.

| Parameter | Description | Illustrative Value (Oral) | Illustrative Value (IV) |

| Cₘₐₓ | Maximum plasma concentration | 50 µM | 150 µM |

| Tₘₐₓ | Time to reach Cₘₐₓ | 30 min | 5 min |

| AUC | Area under the plasma concentration-time curve | 3000 µMmin | 4500 µMmin |

| t₁/₂ | Elimination half-life | 120 min | 90 min |

| Bioavailability | The fraction of the administered dose that reaches systemic circulation | 70% | N/A |

Table 1: Illustrative Pharmacokinetic Parameters of L-Ascorbic acid-¹³C₆ in Rats. These values are hypothetical and will vary depending on the experimental conditions.

Tissue Distribution

The concentration of the tracer in different tissues provides insights into the sites of vitamin C uptake and storage.

| Tissue | ¹³C₆-Ascorbate Concentration (nmol/g tissue) |

| Liver | 150 |

| Brain | 250 |

| Adrenal Glands | 400 |

| Kidneys | 180 |

| Spleen | 120 |

| Heart | 80 |

Table 2: Illustrative Tissue Distribution of L-Ascorbic acid-¹³C₆ in Rats at 4 Hours Post-Dose. These values are hypothetical and will vary depending on the experimental conditions.

Metabolic Pathways and Signaling

L-Ascorbic acid-¹³C₆ can be used to trace the flow of carbon atoms through various metabolic pathways.

Ascorbic Acid Metabolism and Degradation

The metabolism of ascorbic acid involves its oxidation to dehydroascorbic acid and subsequent degradation to various products.

The use of L-Ascorbic acid-¹³C₆ allows for the tracing of the carbon backbone through these transformations. For instance, the degradation of ¹³C₆-diketogulonate can lead to the formation of ¹³C₂-oxalate and ¹³C₄-threonate, and the relative abundance of these labeled metabolites can quantify the flux through these degradative pathways.

Conclusion

L-Ascorbic acid-¹³C₆ is a powerful and safe tracer for in vivo studies of vitamin C metabolism. Its use provides detailed insights into the pharmacokinetics and metabolic fate of this essential nutrient. The ability to trace the fully ¹³C-labeled backbone through various metabolic pathways opens up new avenues for understanding the role of vitamin C in health and disease. The experimental protocols and data interpretation frameworks presented in this guide provide a solid foundation for researchers to design and execute their own in vivo tracer studies.

References

Isotopic Enrichment of L-Ascorbic Acid-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment of L-Ascorbic acid-13C6, a vital tool in metabolic research and drug development. This document details the synthesis, quantitative analysis, and key applications of this stable isotope-labeled compound, offering detailed experimental protocols and visual representations of relevant pathways and workflows.

Introduction to L-Ascorbic Acid-13C6

L-Ascorbic acid (Vitamin C) is a crucial water-soluble vitamin with a myriad of biological functions, including antioxidant defense, collagen synthesis, and immune modulation. The isotopic labeling of L-Ascorbic acid with six Carbon-13 (¹³C) atoms (L-Ascorbic acid-¹³C₆) creates a non-radioactive, stable tracer that is chemically identical to its unlabeled counterpart but distinguishable by its mass. This property makes it an invaluable tool for a range of quantitative and metabolic studies.

Commercially available L-Ascorbic acid-¹³C₆ typically boasts a high isotopic purity of 99 atom % ¹³C and a chemical purity of 99%. Its primary applications include its use as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of Vitamin C and as an internal standard for precise quantification of endogenous L-Ascorbic acid in biological matrices using mass spectrometry-based methods.[1]

Synthesis of L-Ascorbic Acid-13C6: The Modified Reichstein Process

The industrial synthesis of L-Ascorbic acid is predominantly achieved through the Reichstein process, a multi-step chemo-microbial method starting from D-glucose.[2] For the production of L-Ascorbic acid-¹³C₆, this process is adapted by utilizing uniformly labeled D-Glucose-¹³C₆ as the starting material.

Quantitative Data on Synthesis Yields

The following table summarizes the estimated yields for each step of the modified Reichstein process for the synthesis of L-Ascorbic acid-¹³C₆. The overall yield is a critical factor in the cost and availability of the labeled compound.

| Step No. | Reaction | Starting Material | Product | Catalyst/Microbe | Estimated Yield (%) |

| 1 | Catalytic Hydrogenation | D-Glucose-¹³C₆ | D-Sorbitol-¹³C₆ | Nickel | ~100 |

| 2 | Microbial Oxidation | D-Sorbitol-¹³C₆ | L-Sorbose-¹³C₆ | Acetobacter suboxydans | 60-95 |

| 3 | Acetal Protection | L-Sorbose-¹³C₆ | Diacetone-L-sorbose-¹³C₆ | Acetone, Sulfuric acid | ~80 |

| 4 | Chemical Oxidation | Diacetone-L-sorbose-¹³C₆ | Diacetone-2-keto-L-gulonic acid-¹³C₆ | Platinum | ~90 |

| 5 | Acid Hydrolysis | Diacetone-2-keto-L-gulonic acid-¹³C₆ | 2-keto-L-gulonic acid-¹³C₆ | Acid | >90 |

| 6 | Lactonization & Enolization | 2-keto-L-gulonic acid-¹³C₆ | L-Ascorbic acid-¹³C₆ | Acid | ~75 |

| Overall | D-Glucose-¹³C₆ | L-Ascorbic acid-¹³C₆ | >50 |

Yields are based on the standard Reichstein process and may vary for the labeled synthesis.[3][4][5]

Experimental Protocol: Synthesis of L-Ascorbic Acid-13C6

This protocol outlines the key steps for the laboratory-scale synthesis of L-Ascorbic acid-¹³C₆ based on the modified Reichstein process.

Step 1: Catalytic Hydrogenation of D-Glucose-¹³C₆ to D-Sorbitol-¹³C₆

-

Reaction Setup: In a high-pressure autoclave, dissolve D-Glucose-¹³C₆ in deionized water. Add a nickel catalyst (e.g., Raney nickel).

-

Hydrogenation: Pressurize the autoclave with hydrogen gas and heat to the required temperature and pressure.

-

Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake.

-

Work-up: After the reaction is complete, cool the reactor, filter off the catalyst, and concentrate the aqueous solution to obtain D-Sorbitol-¹³C₆.

Step 2: Microbial Oxidation of D-Sorbitol-¹³C₆ to L-Sorbose-¹³C₆

-

Culture Preparation: Prepare a sterile fermentation medium containing D-Sorbitol-¹³C₆, yeast extract, and other essential nutrients.

-

Inoculation: Inoculate the medium with a culture of Acetobacter suboxydans.

-

Fermentation: Maintain the fermentation at a controlled temperature (e.g., 30-35°C) and pH with vigorous aeration for several days.

-

Product Isolation: After the fermentation is complete, remove the bacterial cells by centrifugation or filtration. The resulting supernatant contains L-Sorbose-¹³C₆.

Step 3-5: Chemical Conversion to 2-keto-L-gulonic acid-¹³C₆

-

Acetal Protection: React the L-Sorbose-¹³C₆ solution with acetone in the presence of a strong acid catalyst (e.g., sulfuric acid) to protect the hydroxyl groups, forming diacetone-L-sorbose-¹³C₆.

-

Oxidation: Oxidize the diacetone-L-sorbose-¹³C₆ using a suitable oxidizing agent (e.g., potassium permanganate or catalytic oxidation with platinum) to yield diacetone-2-keto-L-gulonic acid-¹³C₆.

-

Hydrolysis: Remove the acetone protecting groups by acid hydrolysis to yield 2-keto-L-gulonic acid-¹³C₆.

Step 6: Lactonization and Enolization to L-Ascorbic acid-¹³C₆

-

Reaction: Treat the 2-keto-L-gulonic acid-¹³C₆ with a strong acid to induce intramolecular esterification (lactonization) and subsequent enolization to form the final product, L-Ascorbic acid-¹³C₆.

-

Purification: Purify the crude L-Ascorbic acid-¹³C₆ by recrystallization from a suitable solvent system to obtain a product with high chemical and isotopic purity.

Caption: Synthesis of L-Ascorbic Acid-¹³C₆ via the modified Reichstein Process.

Quantification of L-Ascorbic Acid-13C6 in Biological Samples

The accurate quantification of L-Ascorbic acid-¹³C₆ in biological matrices is essential for its use as a metabolic tracer and internal standard. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.

Experimental Protocol: LC-MS/MS Quantification in Plasma

This protocol provides a general framework for the analysis of L-Ascorbic acid-¹³C₆ in plasma.

1. Sample Collection and Stabilization:

-

Collect whole blood in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Immediately place the tubes on ice to minimize degradation of ascorbic acid.

-

Separate plasma by centrifugation at 4°C.

-

To stabilize ascorbic acid, immediately add an equal volume of cold 10% metaphosphoric acid (MPA) to the plasma, vortex, and centrifuge to precipitate proteins.[6]

-

Store the supernatant at -80°C until analysis.

2. Sample Preparation for LC-MS/MS:

-

Thaw the stabilized plasma samples on ice.

-

If using L-Ascorbic acid-¹³C₆ as an internal standard for quantifying endogenous ascorbic acid, spike the unlabeled calibrators and quality control samples with a known concentration of L-Ascorbic acid-¹³C₆.

-

If conducting a tracer study, prepare a calibration curve using known concentrations of L-Ascorbic acid-¹³C₆.

-

Precipitate proteins using a solvent like acetonitrile.[7]

-

Centrifuge the samples and transfer the supernatant to autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is commonly used.[7]

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve ionization, is typical.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is generally employed.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative mode is preferred for ascorbic acid.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled L-Ascorbic acid and L-Ascorbic acid-¹³C₆.

-

L-Ascorbic acid (unlabeled): m/z 175 -> 115

-

L-Ascorbic acid-¹³C₆: m/z 181 -> 119

-

-

Data Analysis: Quantify the amount of L-Ascorbic acid-¹³C₆ by comparing the peak area ratio of the analyte to the internal standard (if used) against the calibration curve.

-

Caption: A typical workflow for the quantification of L-Ascorbic Acid-¹³C₆ in plasma.

Applications in Research and Drug Development

The use of L-Ascorbic acid-¹³C₆ provides invaluable insights into various biological processes and is a powerful tool in pharmaceutical research.

Metabolic Tracing and Pharmacokinetics

By administering L-Ascorbic acid-¹³C₆ to a biological system, researchers can trace its metabolic fate, providing quantitative data on:

-

Bioavailability and Absorption: Determining the rate and extent of Vitamin C absorption from different formulations or in various physiological states.

-

Tissue Distribution: Quantifying the uptake and accumulation of Vitamin C in different tissues and organs.

-

Turnover and Metabolism: Measuring the rate at which Vitamin C is utilized and broken down in the body.

-

Metabolic Flux Analysis: Understanding how the carbon backbone of ascorbic acid is incorporated into other metabolic pathways.[8]

Drug Development

In the field of drug development, L-Ascorbic acid-¹³C₆ can be utilized to:

-

Investigate Drug-Nutrient Interactions: Assess how a new drug candidate affects the metabolism and disposition of Vitamin C.

-

Elucidate Mechanisms of Action: For drugs that may have antioxidant or pro-oxidant effects, L-Ascorbic acid-¹³C₆ can be used to probe their impact on redox homeostasis.[1]

-

Internal Standard for Bioanalysis: Serving as a reliable internal standard for the quantification of unlabeled ascorbic acid in clinical trials, ensuring data accuracy and precision.

Signaling and Metabolic Pathways

L-Ascorbic acid is involved in numerous cellular pathways. Understanding its biosynthesis and role in redox cycling is crucial for interpreting tracer studies.

Ascorbic Acid Biosynthesis in Plants (Smirnoff-Wheeler Pathway)

Plants synthesize ascorbic acid from D-glucose. The "Smirnoff-Wheeler" pathway is considered the primary route.

Caption: The Smirnoff-Wheeler pathway for L-Ascorbic Acid biosynthesis in plants.

Ascorbic Acid Redox Cycling

Ascorbic acid acts as an antioxidant by donating electrons to neutralize reactive oxygen species (ROS). The resulting oxidized forms can be regenerated back to ascorbic acid.

Caption: The antioxidant role of L-Ascorbic Acid through redox cycling.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Reichstein process - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Esthetics of the Reichstein-Grüssner L-Ascorbic Acid Synthesis – Part of Vitamin C Deficiency - ChemistryViews [chemistryviews.org]

- 5. researchgate.net [researchgate.net]

- 6. A simple method for plasma total vitamin C analysis suitable for routine clinical laboratory use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to L-Ascorbic Acid-13C6-1: Commercial Availability, Purity Assessment, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Ascorbic acid-13C6-1, a stable isotope-labeled form of Vitamin C. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document covers its commercial sources, purity specifications, and key applications, with a focus on its role as an internal standard in quantitative analysis and its involvement in cellular signaling pathways.

Commercial Sources and Purity

This compound is available from several commercial suppliers, primarily catering to the research and pharmaceutical industries. The purity of this isotopically labeled compound is a critical factor for its use in sensitive analytical applications. Suppliers typically provide a Certificate of Analysis (CoA) detailing the chemical and isotopic purity.

Table 1: Commercial Suppliers and Purity of this compound

| Supplier | Product Number | Isotopic Purity | Chemical Purity | Form |

| Sigma-Aldrich | 795097 | ≥99 atom % 13C | ≥99% (CP) | White to off-white powder |

| Cerilliant | V-047-1ML | Not specified | 500 µg/mL in Acetonitrile and Water | Solution |

| MedChemExpress | HY-B0166S | Not specified | >98% | Solid |

| LGC Standards | A786992 | >95% (98.0% reported in one CoA) | 99% (99.49% by HPLC in one CoA) | Off-White to Pale Yellow Solid |

| VIVAN Life Sciences | VLCS-01282 | Not specified | Not specified | Not specified |

| Simson Pharma | A550009 | Not specified | Not specified | Not specified |

| Shimadzu | C6233 | ≥99% 13C | ≥98.00% | Not specified |

Note: Purity specifications may vary by batch. Always refer to the supplier's Certificate of Analysis for the most accurate information.

Experimental Protocols for Purity Analysis

The determination of both chemical and isotopic purity of this compound is crucial. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Purity Determination by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is suitable for assessing the chemical purity of this compound and for quantifying it in various biological matrices.

Objective: To determine the chemical purity of this compound and its concentration when used as an internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight)

Materials:

-

This compound sample

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent, such as water or a mixture of acetonitrile and water. A typical stock solution concentration is 1 mg/mL.

-

For use as an internal standard, spike the analytical samples with a known concentration of the this compound solution.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte. For example:

-

0-1 min: 98% A

-

1-5 min: Linear ramp to 50% A

-

5-6 min: Hold at 50% A

-

6-7 min: Return to 98% A

-

7-10 min: Re-equilibration at 98% A

-

-